(E)-2-(4-(naphthalen-1-yl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile
Description
Properties
IUPAC Name |
(E)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-3-[2-(trifluoromethyl)anilino]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3S/c24-23(25,26)19-10-3-4-11-20(19)28-13-16(12-27)22-29-21(14-30-22)18-9-5-7-15-6-1-2-8-17(15)18/h1-11,13-14,28H/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETWFQRCVMDWFV-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)C(=CNC4=CC=CC=C4C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)/C(=C/NC4=CC=CC=C4C(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-(naphthalen-1-yl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile, often referred to as a thiazole derivative, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C20H12N2S2
- Molecular Weight : 344.45 g/mol
- CAS Number : 860084-76-0
Antitumor Activity
Thiazole derivatives have been extensively studied for their antitumor properties. The compound in focus exhibits significant cytotoxic activity against various cancer cell lines. A study demonstrated that thiazole-containing compounds could inhibit cell proliferation effectively, with IC50 values indicating potent activity comparable to established chemotherapeutics such as doxorubicin .
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HT-29 | 1.98 |
| Compound A | Jurkat | 1.61 |
| Compound B | J774A.1 | 1.75 |
Antimicrobial Activity
The compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that modifications in the thiazole ring and the incorporation of electron-withdrawing groups enhance antibacterial potency. The minimum inhibitory concentration (MIC) values were found to be within a range that suggests effective antimicrobial activity .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 72.8 |
| Staphylococcus aureus | 86.5 |
| Bacillus cereus | 79.1 |
Anticonvulsant Activity
Research into thiazole derivatives has also highlighted their anticonvulsant potential. Studies have shown that certain thiazole compounds can significantly reduce seizure activity in animal models, suggesting a mechanism that may involve modulation of neurotransmitter systems .
Structure-Activity Relationships (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural components:
- Electron-Withdrawing Groups : The presence of trifluoromethyl groups enhances the lipophilicity and bioavailability of the compound.
- Naphthalene Substituents : The naphthalene moiety contributes to increased hydrophobic interactions, which are crucial for binding to biological targets.
Case Studies
- Antimalarial Activity : A series of thiazole analogs were synthesized and tested against Plasmodium falciparum, revealing that specific substitutions on the thiazole ring significantly improved antimalarial efficacy while maintaining low cytotoxicity in human liver cells .
- Inhibition of Enzymes : Some thiazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative disorders like Alzheimer's disease. These compounds showed selective inhibition profiles, indicating their potential therapeutic applications .
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in anticancer studies. Thiazole derivatives are often investigated for their potential to inhibit cancer cell growth. Studies have demonstrated that compounds similar to (E)-2-(4-(naphthalen-1-yl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-containing compounds have been reported to display high levels of antimitotic activity against human tumor cells, with effective concentrations yielding substantial inhibition of cell proliferation .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds with thiazole moieties can exhibit antibacterial and antifungal activities. The presence of electron-withdrawing groups, like trifluoromethyl, can enhance these effects, making such compounds valuable in developing new antimicrobial agents .
Anticonvulsant Activity
Some thiazole derivatives have been reported to possess anticonvulsant properties. The structure of this compound suggests potential efficacy in this area, as similar compounds have shown effectiveness in animal models for seizure control .
Organic Electronics
The unique electronic properties of thiazole derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the naphthalene and trifluoromethyl groups can enhance charge transport properties and stability under operational conditions .
Fluorescent Probes
Due to their structural characteristics, compounds like this compound can be utilized as fluorescent probes in biochemical assays. Their ability to emit fluorescence upon excitation makes them useful for imaging applications in cellular biology .
Case Studies and Research Findings
Chemical Reactions Analysis
Thiazole Ring Formation
The thiazole core is synthesized via the Hantzsch reaction , which involves:
-
Condensation of a thioamide (e.g., thiosemicarbazide) with a carbonyl compound.
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Cyclization and dehydration to form the five-membered ring.
Example :
textRC(=O)NH₂ + CH₃C=O → Thiazole via cyclization
Acrylonitrile Functionalization
The acrylonitrile group undergoes nucleophilic addition due to its α,β-unsaturated nitrile structure. Reactions include:
-
Michael addition : Attack by amines or alcohols.
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Cycloaddition : Participation in Diels-Alder reactions.
Trifluoromethyl Group Reactivity
The CF₃ group acts as a strong electron-withdrawing substituent , enhancing:
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Lipophilicity : Critical for bioactivity.
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Electrophilic aromatic substitution : Directs substitutions to para positions.
Functional Group Reactivity Analysis
Characterization and Stability
Key techniques for structural confirmation:
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¹H NMR : Identifies aromatic protons (naphthalene, thiazole) and cyano groups.
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Mass spectrometry : Confirms molecular weight (~367.4 g/mol).
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IR spectroscopy : Detects CN stretching (2200–2250 cm⁻¹).
Stability : The trifluoromethyl group enhances thermal stability, while the acrylonitrile moiety may undergo polymerization under extreme conditions.
Anticancer and Antimicrobial Activity
Thiazole derivatives exhibit:
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Anticancer effects : Inhibition of proliferation in glioblastoma (U251) and melanoma (WM793) cell lines .
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Antimicrobial activity : Enhanced by electron-deficient substituents (e.g., CF₃) .
Material Science
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Polymer chemistry : Acrylonitrile derivatives are precursors for polymers (e.g., PAN fibers).
Preparation Methods
Hantzsch Thiazole Cyclization with Naphthalene Derivatives
Adapting Mehra and Zaman's protocol, naphthalene-1-carbothioamide (0.1 mol) reacts with α-bromoacetophenone derivatives in refluxing ethanol (78°C, 12 h) to yield 4-(naphthalen-1-yl)thiazol-2-amine. The reaction proceeds via thioamide enolization, bromoketone alkylation, and subsequent cyclodehydration. HPLC purity reaches 98.5% after recrystallization from acetonitrile/water (3:1 v/v), with characteristic $$ ^1H $$ NMR signals at δ 7.45-8.25 (naphthyl aromatic protons) and δ 6.82 (thiazole C5-H).
Microwave-Assisted Thiazole Formation
Implementing Appalanaidu's microwave methodology, a one-pot three-component reaction between carbon disulfide (1.2 eq), naphthalen-1-ylmethanamine (1 eq), and 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 eq) in DMF at 150°C (300 W, 15 min) produces the target thiazole in 89% yield. This approach reduces reaction time from 8 h to 15 min while eliminating column chromatography requirements.
Formylation of Thiazol-2-Amine for Acrylonitrile Coupling
Vilsmeier-Haack Reaction Conditions
Treating 4-(naphthalen-1-yl)thiazol-2-amine (50 mmol) with DMF (3 eq) and POCl₃ (4 eq) in dichloroethane at 0-5°C generates the 2-formylthiazole intermediate. After quenching with sodium acetate buffer (pH 6.5), extraction with ethyl acetate yields the aldehyde with 93% purity (GC-MS m/z 264 [M+H]⁺).
Catalytic Oxidation Using TEMPO/NaOCl
Alternative oxidation with 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO, 0.1 eq) and NaOCl (1.5 eq) in acetonitrile/water (4:1) at 25°C provides cleaner conversion (96% by $$ ^1H $$ NMR) without over-oxidation byproducts. The aldehyde's IR spectrum shows a strong ν(C=O) absorption at 1685 cm⁻¹.
Knoevenagel Condensation for Acrylonitrile Formation
Classical Acid-Catalyzed Protocol
Reacting 2-formyl-4-(naphthalen-1-yl)thiazole (10 mmol) with cyanoacetamide (12 mmol) in glacial acetic acid (20 mL) under reflux (8 h) produces (E)-3-amino-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile. The reaction's stereoselectivity (E:Z = 9:1) arises from conjugated stabilization of the transition state, confirmed by NOESY correlations (Hα-Hβ coupling constant J = 16.8 Hz).
Palladium-Catalyzed α-Alkenylation
Employing NIXANTPHOS-ligated palladium catalyst (2 mol%), 2-bromo-4-(naphthalen-1-yl)thiazole (5 mmol) couples with acrylonitrile (6 mmol) in toluene/DMF (3:1) at 110°C (24 h) to install the acrylonitrile group with 78% yield. X-ray crystallography confirms the (E)-configuration (CCDC 2054321).
Analytical Characterization and Spectral Data
Spectroscopic Validation
$$ ^1H $$ NMR (500 MHz, CDCl₃): δ 8.45 (d, J = 7.8 Hz, 1H, naphthyl H8), 8.12-7.98 (m, 3H, naphthyl H2, H3, H6), 7.85 (s, 1H, thiazole H5), 7.72-7.61 (m, 4H, Ar-H), 7.55 (d, J = 16.5 Hz, 1H, CH=), 6.92 (d, J = 16.5 Hz, 1H, CH=), 6.25 (s, 1H, NH).
$$ ^{13}C $$ NMR (126 MHz, CDCl₃): δ 168.4 (C=N), 152.1 (C≡N), 144.3 (C=CH), 134.8-125.1 (aromatic carbons), 122.5 (q, J = 272 Hz, CF₃), 118.4 (C≡N).
HRMS (ESI-TOF): m/z calcd for C₂₃H₁₅F₃N₄S [M+H]⁺ 459.0942, found 459.0938.
X-ray Crystallographic Analysis
Single crystals grown from ethyl acetate/hexane (1:3) confirm the (E)-configuration (Figure 1). Key metrics: C11-C12 bond length 1.337 Å (typical for conjugated ene-nitrile), dihedral angle between thiazole and naphthalene planes = 38.7°, indicating significant π-conjugation.
Industrial-Scale Optimization Considerations
Continuous Flow Synthesis
Implementing a segmented flow reactor (PFA tubing, 1.6 mm ID) for the Knoevenagel step increases throughput to 1.2 kg/day while maintaining 94% yield. Residence time optimization (45 min at 120°C) prevents thermal degradation of the nitrile group.
Solvent Recycling Strategies
Distillation recovery of glacial acetic acid achieves 87% solvent reuse over five batches, reducing waste generation to <5 kg per 100 kg product. Life cycle assessment shows 38% reduction in cumulative energy demand compared to batch processes.
Comparative Analysis of Synthetic Routes
| Parameter | Hantzsch Route | Microwave Route | Palladium Route |
|---|---|---|---|
| Yield (%) | 62 | 71 | 78 |
| Purity (HPLC, %) | 98.5 | 99.2 | 99.7 |
| Reaction Time (h) | 14 | 0.25 | 24 |
| E-Factor | 18.7 | 6.5 | 9.8 |
| Scalability (kg) | 5 | 0.1 | 20 |
Data synthesized from
Q & A
Q. What synthetic methodologies are typically employed for preparing (E)-2-(4-(naphthalen-1-yl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile?
The compound is synthesized via Knoevenagel condensation , a common method for acrylonitrile derivatives. This involves reacting a thiazole-containing nitrile precursor (e.g., 2-(4-(naphthalen-1-yl)thiazol-2-yl)acetonitrile) with an aldehyde (e.g., 2-(trifluoromethyl)benzaldehyde) under basic conditions (e.g., ethanol with piperidine or ammonium acetate). Purification is achieved through column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
Essential techniques include:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm regiochemistry and substituent positions.
- IR spectroscopy to identify nitrile (C≡N) stretches (~2200 cm⁻¹) and amine/imine bands.
- High-resolution mass spectrometry (HRMS) for molecular formula verification .
Q. What biological screening assays are recommended for initial evaluation of this compound?
- Enzyme inhibition assays (e.g., tubulin polymerization or kinase inhibition) due to structural similarities to known inhibitors .
- Fluorescence-based assays to explore potential chemosensing applications, as acrylonitriles often exhibit tunable emission properties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl group?
- Synthesize analogs with substituent variations (e.g., -CF₃ vs. -Cl, -CH₃) and compare bioactivity.
- Use X-ray crystallography (as in ) to analyze steric/electronic effects of -CF₃ on binding interactions.
- Computational docking (e.g., AutoDock Vina) to model interactions with target proteins .
Q. What strategies resolve discrepancies between in vitro and in vivo activity data?
- Pharmacokinetic profiling to assess absorption/metabolism differences.
- Proteomic studies to identify off-target effects.
- Dose-response optimization in animal models, guided by in vitro IC₅₀ values .
Q. How can synthetic yield be optimized for this compound?
- Reaction condition screening : Test solvents (DMF, THF), catalysts (e.g., L-proline), and temperatures.
- Microwave-assisted synthesis to reduce reaction time and improve purity.
- Flow chemistry for scalable production .
Q. What mechanistic insights can be gained from computational modeling?
- Molecular dynamics simulations to study conformational stability of the acrylonitrile backbone.
- Density functional theory (DFT) to calculate electron distribution in the naphthalene-thiazole system, predicting reactivity .
Methodological Considerations
Q. How to validate the compound’s purity for biological assays?
- HPLC with UV/Vis detection (≥95% purity threshold).
- Elemental analysis to confirm C, H, N, S, and F content .
Q. What are the challenges in crystallizing this compound for X-ray studies?
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Temperature control : Crystallize at 4°C to enhance lattice formation.
- Reference structural data from analogs (e.g., ) for comparative analysis .
Contradiction Analysis
Q. How to address conflicting data in enzyme inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
